molecular formula C15H24N4O2 B6977204 4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide

4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide

Cat. No.: B6977204
M. Wt: 292.38 g/mol
InChI Key: KYITZMOSMSOXLH-UHFFFAOYSA-N
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Description

4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyrrole ring, a piperidine moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, 4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide may serve as a lead compound for the development of new drugs. Its potential pharmacological activities could include anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate: An ester derivative with different reactivity and solubility properties.

    4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylic acid: The carboxylic acid form, which can be used as a precursor for further derivatization.

Uniqueness

The uniqueness of 4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide lies in its specific combination of functional groups and ring systems. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-12-9-16-10-13(12)15(21)18-11-14(20)17-5-8-19-6-3-2-4-7-19/h9-10,16H,2-8,11H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYITZMOSMSOXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)NCC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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